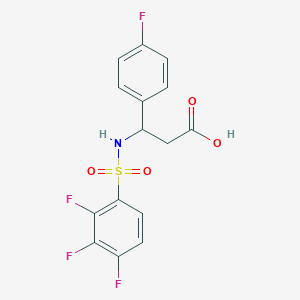
1-(4-Fluorobenzyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FMMEU. In
Mécanisme D'action
FMMEU acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function. FMMEU has also been shown to have a protective effect against beta-amyloid-induced neurotoxicity, which suggests that it may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMMEU are still being studied. However, it has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can have various effects on cognitive function, including improved memory and attention.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMMEU in lab experiments is its potential as a treatment for Alzheimer's disease. It has been shown to have a protective effect against beta-amyloid-induced neurotoxicity, which suggests that it may be useful in treating this neurodegenerative disorder. However, one limitation of using FMMEU in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Orientations Futures
There are several future directions for the study of FMMEU. One direction is to further investigate its potential as a treatment for Alzheimer's disease. This could involve studying its effects on beta-amyloid plaques and other neurodegenerative processes. Another direction is to investigate its effects on other cognitive functions, such as learning and decision-making. Additionally, further research is needed to fully understand the mechanism of action of FMMEU and its potential side effects.
Méthodes De Synthèse
FMMEU can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis method involves the reaction of 4-fluorobenzylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-methoxy-2-(3-methoxyphenyl)acetic acid to form FMMEU.
Applications De Recherche Scientifique
FMMEU has been studied for its potential applications in scientific research. It has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function.
FMMEU has also been studied for its potential applications in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of beta-amyloid plaques in the brain. FMMEU has been shown to have a protective effect against beta-amyloid-induced neurotoxicity, which suggests that it may have potential as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-23-16-5-3-4-14(10-16)17(24-2)12-21-18(22)20-11-13-6-8-15(19)9-7-13/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBZFXVWFOMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

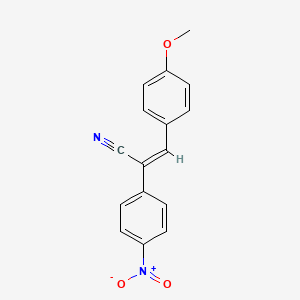
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2825966.png)
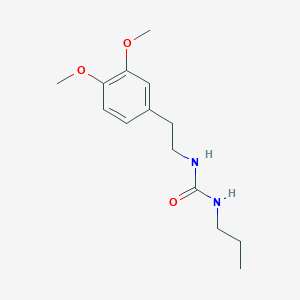
![3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B2825970.png)


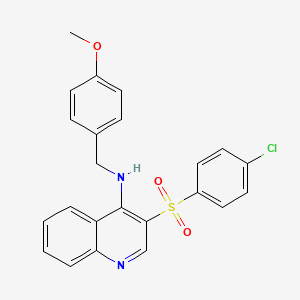
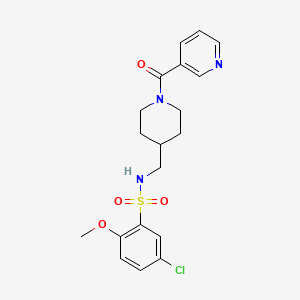
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)
![Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2825982.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2825984.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2825985.png)
